molecular formula C8H8BrF B1273604 1-Bromo-4-fluoro-2,3-dimethylbenzene CAS No. 52548-00-2

1-Bromo-4-fluoro-2,3-dimethylbenzene

Cat. No. B1273604
CAS RN: 52548-00-2
M. Wt: 203.05 g/mol
InChI Key: OYWLDZXWISLBMC-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2,3-dimethylbenzene, also known as 1-bromo-4-fluoro-2,3-xylene, is a fluorinated derivative of the aromatic hydrocarbon xylene. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. It is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and electronics.

Scientific Research Applications

Bromination and Derivative Synthesis

1-Bromo-4-fluoro-2,3-dimethylbenzene, similar to its close analogs, has been explored in the context of bromination reactions. For example, Aitken et al. (2016) examined the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which resulted in various bromination products, including compounds related to this compound. These bromination studies are significant for synthesizing sulfur-containing quinone derivatives (Aitken, Siddharth J. Jethwa, Richardson, & Slawin, 2016).

Spectroscopic Analysis

In spectroscopic studies, compounds like this compound have been analyzed to understand their vibrational characteristics. Green et al. (1971) reported on the infrared and Ramon spectra of trisubstituted benzenes, which included compounds similar to this compound. These studies help in the vibrational assignment and understanding of molecular structures (Green, Harrison, & Kynaston, 1971).

SNAr Reactions

The compound's relevance is also noted in studies of aromatic nucleophilic substitution (SNAr) reactions. Onyido and Hirst (1991) investigated the influence of steric and electronic effects on the mechanism of SNAr reactions, including compounds structurally similar to this compound. These studies elucidate how various factors impact the reactivity in such reactions (Onyido & Hirst, 1991).

Photochemical Reactions

In the field of photochemistry, compounds like this compound have been studied for their behavior under UV irradiation. Voronkov et al. (2013) explored the photochemical reactions of acyl iodides with aryl halides, including derivatives of this compound. Such studies provide insights into the formation of new compounds under specific light conditions and their potential applications in materials science (Voronkov, Vlasova, Belousova, Vlasov, Vakul’skaya, Prozorova, & Khutsishvili, 2013).

Synthesis Applications

Finally, the synthesis of derivatives of this compound has been a topic of research. For instance, Guo Zhi-an (2009) discussed the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, showcasing the potential of these compounds in various synthetic applications (Guo Zhi-an, 2009).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-fluoro-2,3-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of benzene derivatives . It participates in the electrophilic substitution reactions of benzene, a two-step mechanism that leads to the formation of substituted benzene rings .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.48 , suggesting that it may have good membrane permeability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form carbon-carbon bonds . This property allows it to participate in various organic reactions, leading to the synthesis of a wide range of benzene derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container in a dry, room-temperature environment to maintain its stability . Additionally, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .

Safety and Hazards

The safety and hazards associated with “1-Bromo-4-fluoro-2,3-dimethylbenzene” include warnings for skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Future Directions

The future directions for “1-Bromo-4-fluoro-2,3-dimethylbenzene” could involve its use in the synthesis of other chemical compounds. Its reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This mechanism could be exploited in the synthesis of other benzene derivatives.

properties

IUPAC Name

1-bromo-4-fluoro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLDZXWISLBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373690
Record name 3-Bromo-6-fluoro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52548-00-2
Record name 3-Bromo-6-fluoro-o-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52548-00-2
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